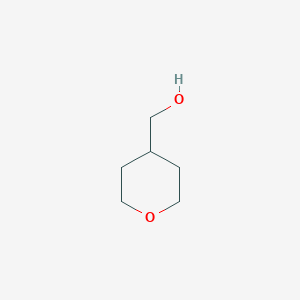

Tetrahydropyran-4-methanol

概要

説明

Tetrahydropyran-4-methanol (CAS: 14774-37-9), also known as (oxan-4-yl)methanol, is a six-membered cyclic ether derivative with a hydroxymethyl group at the 4-position. Its molecular formula is C₆H₁₂O₂, and its molecular weight is 116.16 g/mol . Key physical properties include:

- Boiling Point: 105–110°C (lit., 110°C at 20 mmHg)

- Density: 1.04 g/cm³

- Refractive Index: 1.46

- Solubility: Moderately soluble in water and polar organic solvents, with a calculated Log S (ESOL) of -0.42 .

This compound is widely used as a pharmaceutical intermediate and in organic synthesis, particularly for constructing chiral scaffolds in drug discovery . Its safety profile includes GHS hazard statements for skin and eye irritation (H315, H319) .

準備方法

Lithium Aluminium Hydride Reduction of Tetrahydropyran-4-Carboxylate Esters

The reduction of ethyl tetrahydropyran-4-carboxylate to tetrahydropyran-4-methanol using lithium aluminium hydride (LiAlH₄) represents one of the most efficient methods, achieving a 96% yield . In this two-stage process, the ester undergoes nucleophilic acyl substitution at 0°C in tetrahydrofuran (THF), followed by a quenching step with aqueous sodium hydroxide. The reaction mechanism involves the generation of a tetrahedral intermediate, where LiAlH₄ delivers hydride ions to the carbonyl carbon, resulting in alcohol formation.

Reaction Conditions and Workup

-

Stage 1 : Ethyl tetrahydropyran-4-carboxylate (5.0 g, 34.7 mmol) reacts with LiAlH₄ (4.0 g, 104 mmol) in THF (100 mL) at 0°C for 1 hour.

-

Stage 2 : The mixture is quenched with ethyl acetate (20 mL) and 10% NaOH, stirred for 30 minutes, and filtered through Celite .

Characterization data, including ¹H NMR (δ 4.46 ppm, broad singlet for -OH; δ 3.82 ppm, doublet for pyran oxygen-proximal CH₂), confirms the product’s structure . This method’s high yield and simplicity make it preferable for laboratory-scale synthesis, though the pyrophoric nature of LiAlH₄ necessitates careful handling.

Hydroboration-Oxidation of 4-Methylenetetrahydropyran

An alternative route employs 9-borabicyclo[3.3.1]nonane (9-BBN) to functionalize 4-methylenetetrahydropyran via hydroboration-oxidation . This method capitalizes on anti-Markovnikov addition, where boron attaches to the less substituted carbon of the alkene, followed by oxidation to the alcohol.

Procedure Overview

-

4-Methylenetetrahydropyran (3.4 g) reacts with 0.5 M 9-BBN in THF at -78°C under argon.

-

After 3 hours at 0°C, the mixture is treated with hydrogen peroxide (30%) and NaOH, followed by extraction and chromatography .

While the yield is unspecified, the protocol avoids extreme temperatures and hazardous reductants, offering a safer profile. However, the need for cryogenic conditions and chromatographic purification limits its industrial scalability.

Cyclization of 3-Buten-1-ol Followed by Solvolysis

A patent by UBE Industries outlines a two-step process involving cyclization and solvolysis, yielding this compound with 81–84% efficiency . This method diverges from reduction-based approaches by constructing the pyran ring in situ.

Cyclization Step

3-Buten-1-ol, formaldehyde, and formic acid undergo acid-catalyzed cyclization at 50–100°C to form tetrahydropyranyl-4-formate. The reaction exploits Prins cyclization mechanics, where formaldehyde generates a carbocation intermediate, facilitating ring closure.

Solvolysis Step

The formate ester undergoes acid-catalyzed solvolysis in alcohols (methanol, ethanol, or isopropanol) at 30–70°C. Sulfonic acids (e.g., p-toluenesulfonic acid) enhance reaction rates, with methanol yielding 81% product and isopropanol 84% .

Advantages :

-

Utilizes inexpensive starting materials (3-buten-1-ol, formaldehyde).

-

Adaptable to diverse alcohol solvents without significant yield variation .

Comparative Analysis of Preparation Methods

The table below evaluates the three primary synthetic routes based on yield, safety, and practicality:

Key Findings :

化学反応の分析

反応の種類

(テトラヒドロ-2H-ピラン-4-イル)メタノールは、酸化、還元、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化し、対応するカルボン酸を生成することができます。

還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムを使用して実施して、アルコール誘導体を生成することができます。

置換: 置換反応は、通常、ハロゲン化物またはアミンなどの求核剤を塩基性条件下で使用して行われます。

生成される主な生成物

これらの反応から生成される主な生成物には、テトラヒドロピラン誘導体、カルボン酸、およびさまざまな置換アルコールが含まれます .

科学研究アプリケーション

(テトラヒドロ-2H-ピラン-4-イル)メタノールは、科学研究において幅広い用途があります。

科学的研究の応用

General Properties

Tetrahydropyran-4-methanol has the following chemical properties:

- Molecular Formula : C₆H₁₂O₂

- Molecular Weight : 116.16 g/mol

- Boiling Point : 110 °C

- Density : 1.04 g/cm³ at 20 °C

- CAS Number : 14774-37-9

These properties make THP-4-ol a versatile compound for various applications in chemistry and biology.

Organic Synthesis

THP-4-methanol serves as an important building block in organic synthesis. Its hydroxymethyl group allows for the formation of complex molecules, which can be utilized in the development of pharmaceuticals and other chemical entities. Notable applications include:

- Solvent for Reactions : THP-4-methanol can act as a solvent for various organic reactions, including radical reactions, Grignard reactions, and palladium-catalyzed coupling reactions. Its hydrophobic nature and low heat of vaporization facilitate easy recovery and reuse, aligning with green chemistry principles .

- Substituent in Synthesis : The compound can be used to synthesize derivatives that exhibit specific biological activities. For instance, modifications of tetrahydropyran derivatives have been explored to enhance their reactivity and efficacy in medicinal applications .

Medicinal Chemistry

In medicinal chemistry, THP-4-methanol is recognized for its role in developing novel therapeutic agents. Key areas of research include:

- Antitumor Agents : Studies have demonstrated that tetrahydropyran derivatives exhibit significant antitumor activity. For example, modifications to the tetrahydropyran structure have led to compounds that target cancer cells effectively. These derivatives can be conjugated to antibodies, creating targeted therapies with enhanced selectivity and reduced side effects .

- Biochemical Assays : The compound's ability to interact with biological molecules makes it valuable for studying enzyme interactions and metabolic pathways. This application is crucial for understanding drug mechanisms and designing new drugs.

Industrial Applications

The industrial utility of THP-4-methanol extends to the production of advanced materials:

- Polymer Synthesis : Its unique structure allows it to be incorporated into polymers, enhancing their properties and functionalities. This application is particularly relevant in developing high-performance materials used in various industries.

Case Study 1: Use as a Reaction Solvent

A comprehensive study highlighted the performance of THP-4-methanol as a reaction solvent across multiple organic reactions. It was found to provide yields comparable to conventional solvents while offering advantages such as lower toxicity and better environmental profiles .

Case Study 2: Antitumor Activity

Research focusing on tetrahydropyran derivatives showed promising results in targeting gastric and lung cancer cells. These studies demonstrated that specific modifications to the tetrahydropyran structure significantly improved their cytotoxicity against cancer cells, suggesting potential for clinical applications .

作用機序

(テトラヒドロ-2H-ピラン-4-イル)メタノールの作用機序には、さまざまな分子標的および経路との相互作用が関与しています。 たとえば、医化学では、これはCB2カンナビノイド受容体などの特定の受容体と相互作用する化合物の合成のための前駆体として作用します . この化合物の構造により、さまざまな化学反応に参加することができ、所望の生成物を形成することができます。

類似の化合物との比較

(テトラヒドロ-2H-ピラン-4-イル)メタノールは、次のものなどの他の類似の化合物と比較できます。

テトラヒドロピラン-2-メタノール: この化合物は類似の構造をしていますが、ヒドロキシメチル基の位置が異なります.

テトラヒドロフラン: もう1つの環状エーテルですが、6員環ではなく5員環です.

(テトラヒドロ-2H-ピラン-4-イル)メタノールのユニークさは、その特定の構造にあります。これは、さまざまな用途で価値のある独自の化学的特性と反応性を付与します。

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers: Tetrahydropyran-2-methanol

Tetrahydropyran-2-methanol (CAS: 100-72-1) shares the same molecular formula but differs in the hydroxymethyl group position (2-position). Key distinctions include:

| Property | Tetrahydropyran-4-methanol | Tetrahydropyran-2-methanol |

|---|---|---|

| Melting Point | N/A | 187°C |

| Boiling Point | 105–110°C | Not reported |

| Synthetic Utility | Chiral intermediates | Limited reported use |

The 4-position isomer is more sterically accessible, enhancing its utility in asymmetric synthesis .

Heteroatom-Substituted Analogs: (Tetrahydro-2H-thiopyran-4-yl)methanol

Replacing the oxygen atom in the pyran ring with sulfur yields (Tetrahydro-2H-thiopyran-4-yl)methanol (CAS: 100277-27-8, C₆H₁₂OS, MW: 132.22 g/mol) . Key differences:

Sulfur analogs may exhibit unique reactivity in cross-coupling reactions due to sulfur’s lone pairs .

Functional Group Derivatives: Tetrahydropyran-4-carbaldehyde

Tetrahydropyran-4-carbaldehyde (CAS: 50675-18-8, C₆H₁₀O₂) replaces the hydroxymethyl group with an aldehyde. This modification drastically alters reactivity:

Aldehyde derivatives are intermediates in synthesizing ketones and carboxylic acids .

Aromatic Substituted Derivatives: Phenyl(tetrahydro-2H-pyran-4-yl)methanol

Introducing a phenyl group (CAS: 216087-92-2, C₁₃H₁₈N₂, MW: 202.3 g/mol) enhances lipophilicity and steric bulk :

Aromatic derivatives are valuable in designing CNS-active compounds due to improved BBB permeability .

生物活性

Tetrahydropyran-4-methanol (THP-4-MeOH) is a cyclic ether compound with the molecular formula CHO. It has garnered attention in the scientific community due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including antioxidant, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound features a tetrahydropyran ring with a hydroxymethyl group at the 4-position. This unique structure contributes to its solubility and interaction with biological macromolecules, enhancing its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 116.16 g/mol |

| Appearance | Colorless liquid |

Antioxidant Activity

One of the primary biological activities attributed to THP-4-MeOH is its antioxidant potential. Compounds with similar structures often demonstrate significant ability to neutralize free radicals, which can mitigate oxidative stress-related damage in cells. This property is crucial for preventing various diseases linked to oxidative stress, including cancer and neurodegenerative disorders .

Anticancer Activity

Research indicates that THP-4-MeOH may exhibit anticancer properties. Preliminary studies suggest its efficacy against several cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. For instance, compounds derived from tetrahydropyran structures have shown cytotoxic effects against human leukemia cells (HL-60) and breast cancer cells (MCF-7), indicating a promising avenue for further research into THP-4-MeOH's anticancer potential .

Case Study: Cytotoxicity Evaluation

A study evaluating various tetrahydropyran derivatives found that certain compounds exhibited IC values significantly lower than established anticancer drugs like carboplatin. For example, one derivative demonstrated an IC of 1.02 µM against HL-60 cells, showcasing its potent cytotoxicity .

Anti-inflammatory Effects

In addition to antioxidant and anticancer activities, THP-4-MeOH may also possess anti-inflammatory properties. Similar compounds have been documented to reduce inflammation markers in various biological assays, suggesting that THP-4-MeOH could be beneficial in treating inflammatory diseases .

The mechanisms underlying the biological activities of THP-4-MeOH are still under investigation. However, several hypotheses have been proposed:

- Antioxidant Mechanism : By scavenging free radicals and inhibiting oxidative pathways, THP-4-MeOH may protect cellular components from oxidative damage.

- Cytotoxic Mechanism : The induction of apoptosis in cancer cells may involve the activation of caspases and modulation of cell cycle regulators.

- Anti-inflammatory Mechanism : THP-4-MeOH may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Tetrahydropyran-4-methanol relevant to experimental design?

Answer: this compound (C₆H₁₂O₂, MW ≈ 116.16 g/mol) exhibits critical properties for reaction design:

- Boiling Point : 105–110°C (at 20 mmHg) .

- Density : 1.04 g/cm³ .

- Refractive Index : 1.445–1.46 .

- Hazard Profile : Irritant (R36/37/38) requiring safety measures (S26, S36/37/39) .

Methodological Note : Use gas chromatography (GC) to verify purity (≥97%) and differential scanning calorimetry (DSC) for phase transitions .

Q. What are common synthetic routes for preparing this compound in laboratory settings?

Answer: Two primary methods are documented:

Hydroxymethylation of Tetrahydropyran-4-one :

- Reduce 4-ketotetrahydropyran using NaBH₄ or LiAlH₄ in anhydrous THF .

- Monitor reaction completion via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).

Ring-Opening of Epoxides :

- React glycidyl ether derivatives with catalytic acid (e.g., H₂SO₄) to form the tetrahydropyran ring .

Validation : Confirm product identity via ¹H NMR (δ 3.4–3.8 ppm for pyran-OCH₂, δ 1.5–1.8 ppm for ring CH₂) .

Q. What spectroscopic methods are recommended for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Key signals include:

- ¹H: δ 3.4–4.0 ppm (pyran-OCH₂ and -OH), δ 1.4–1.8 ppm (ring CH₂) .

- ¹³C: δ 65–70 ppm (C-O), δ 25–30 ppm (ring carbons) .

- FT-IR : O-H stretch (3200–3600 cm⁻¹), C-O (1100–1250 cm⁻¹) .

- GC-MS : Molecular ion peak at m/z 116 .

Note : Compare with reference data from PubChem or ECHA for validation .

Advanced Research Questions

Q. How does the hydroxyl group in this compound influence its reactivity in nucleophilic substitution reactions?

Answer: The hydroxyl group enables two pathways:

Direct Substitution : Activate the -OH group via tosylation (using TsCl/pyridine) to form a leaving group for SN2 reactions .

Oxidation-Reduction Strategies : Convert -OH to a ketone (via CrO₃) for subsequent Grignard additions .

Key Challenge : Steric hindrance from the tetrahydropyran ring may reduce SN2 efficiency. Optimize solvent polarity (e.g., DMF) and temperature (60–80°C) .

Q. What strategies exist for regioselective functionalization of the tetrahydropyran ring in this compound?

Answer:

- C-2 vs. C-3 Selectivity :

- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C-2 arylations .

- Employ radical initiators (e.g., AIBN) for C-3 halogenation .

- Computational Guidance : DFT calculations predict C-2 as more electrophilic (Mulliken charge: −0.12 vs. C-3: −0.08) .

Experimental Tip : Validate regiochemistry via NOESY NMR to confirm spatial proximity of substituents .

Q. How can computational chemistry aid in predicting reaction pathways involving this compound?

Answer:

- Reaction Feasibility : Use Gaussian or ORCA for transition-state modeling (e.g., hydroboration-oxidation barriers) .

- Solvent Effects : COSMO-RS simulations predict solubility in acetonitrile (ε = 37.5) as optimal for polar reactions .

Case Study : A 2024 study optimized stannane-free hydrodehalogenation of 4-halo-tetrahydropyrans using DFT-guided conditions (85% yield) .

Q. Safety and Handling

Q. What safety precautions are critical when handling this compound in research laboratories?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and fume hood use (flash point: 98°C) .

- Waste Management : Collect in halogen-free containers for incineration (avoid aqueous disposal due to R36/37/38 hazards) .

- Emergency Protocols : For inhalation, administer CPR; for skin contact, wash with 10% ethanol/water .

Regulatory Note : ECHA classifies it as non-GHS acute toxicant but mandates hazard labeling .

特性

IUPAC Name |

oxan-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-6-1-3-8-4-2-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNVSVCWTBLLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378563 | |

| Record name | Tetrahydropyran-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14774-37-9 | |

| Record name | (Tetrahydro-2H-pyran-4-yl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14774-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydropyran-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。